1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Description
1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxylic acid group attached to a pyridazine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXMXROKAZKXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Core
A key intermediate, 6-oxo-1,6-dihydropyridine-3-carboxylic acid , can be synthesized via a hydrothermal reaction. According to a Chinese patent (CN102924371B), this involves reacting substituted pyridines in water under sealed conditions at elevated temperatures (100–180 °C) for 24–72 hours. This method yields crystalline products with high purity and stability, with yields exceeding 80%. The use of water as a green solvent and the simplicity of the equipment make this process environmentally friendly and scalable.
| Parameter | Details |
|---|---|
| Starting material | 2-Chloro-5-trifluoromethylpyridine (analogous substituted pyridine) |
| Solvent | Water |
| Reaction vessel | Sealed hydrothermal reactor |
| Temperature | 100–180 °C |
| Time | 24–72 hours |
| Yield | >80% |
| Product form | White flaky crystals |
This method could be adapted for the preparation of the pyridazine core by selecting appropriate fluorophenyl-substituted precursors.
Amide Coupling and Functional Group Transformations
For derivatives related to 1-phenyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, amide coupling reactions have been reported using carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and additives like 1-hydroxybenzotriazole (HOBt) in organic solvents such as acetonitrile at room temperature for 24 hours. This method achieves moderate to good yields (~70%) and allows the introduction of various substituents on the nitrogen or carboxyl groups.
| Reagents | Conditions | Yield |
|---|---|---|
| EDC, HOBt, diethylisopropylamine | Acetonitrile, 20 °C, 24 h | ~70% |
| Purification | Liquid chromatography | — |
This approach could be utilized to introduce the methoxy group at C-4 or to functionalize the carboxylic acid.
Cyclization and Substitution Strategies
Cyclization reactions to form the dihydropyridazine ring often involve condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or analogous precursors. Subsequent substitution at the nitrogen with 3-fluorophenyl groups can be achieved via nucleophilic aromatic substitution or coupling reactions.
In related pyridazine syntheses, the use of halogenated aromatic precursors and hydrazine derivatives under controlled heating in solvents like ethanol has been documented. For example, a reaction carried out at 100 °C for 2 hours in ethanol with sodium acetate as a base yielded fluorophenyl-substituted heterocycles with high yields (up to 96%).
Comparative Table of Preparation Methods
Research Findings and Notes
- The hydrothermal method is notable for producing highly crystalline, thermally stable 6-oxo-1,6-dihydropyridine-3-carboxylic acid intermediates, which are crucial for subsequent functionalization.
- Carbodiimide-mediated coupling reactions are effective for introducing substituents such as methoxy groups or amide derivatives, facilitating the synthesis of more complex analogs.
- Cyclization reactions under reflux in ethanol with sodium acetate provide a rapid and efficient route to fluorophenyl-substituted heterocycles related to the target compound.
- The presence of the 3-fluorophenyl group influences the electronic properties and reactivity, necessitating careful selection of reaction conditions to avoid side reactions or low yields.
- Crystallization techniques, including slow evaporation from pyridine solutions, have been used to purify and characterize related dihydropyridazine derivatives, confirming structural integrity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(3-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid as an anticancer agent. For instance, a derivative of this compound demonstrated significant growth inhibition in human lung carcinoma A549 cells with an IC50 value of approximately 4.8 µM. The mechanism involves microtubule polymerization disruption, leading to mitotic phase arrest and upregulation of the cyclin-dependent kinase inhibitor p21(Cip1/Waf1) while downregulating Cdc25C phosphatase .
Antibacterial Properties
The compound has been investigated for its antibacterial properties against various bacterial strains. In vitro studies have shown that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents . The structure-function relationship analysis suggests that modifications to the phenyl ring can enhance antibacterial efficacy.
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in multicomponent reactions (MCRs), leading to the formation of various biologically active molecules. MCRs involving this compound have yielded high yields and purity, facilitating the synthesis of complex frameworks that are challenging to obtain through traditional methods .
Case Study 1: Anticancer Research
A study conducted by researchers at a prominent cancer research institute examined the effects of this compound on A549 cells. The findings indicated that treatment with the compound led to cell cycle arrest and apoptosis through modulation of key regulatory proteins involved in cell division. This study underscores the potential therapeutic applications of the compound in cancer treatment protocols.
Case Study 2: Antibacterial Activity Assessment
In another study, derivatives of this compound were tested against a panel of bacterial strains. The results showed promising activity against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics. The study utilized standard disk diffusion methods to assess antibacterial efficacy and compared results with existing antibiotics .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
1-(3-Methylphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains a methyl group instead of a fluorine atom, leading to variations in hydrophobicity and steric effects.
1-(3-Nitrophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate starting materials under controlled conditions. For example, the synthesis may involve the use of tetrahydrofuran and lithium hydroxide to yield the final product with a high purity and yield .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 15.625 |
| Compound B | E. faecalis | 62.5 |
| YJC-1 | A549 cells (cancer) | 4.8 |
Anticancer Activity
In vitro studies on human lung carcinoma A549 cells have indicated that related compounds can inhibit cell growth effectively. For example, YJC-1, a derivative similar in structure, exhibited an IC50 value of approximately 4.8 μM by inducing cell cycle arrest during the mitotic phase and upregulating p21(Cip1/Waf1), a cyclin-dependent kinase inhibitor .
Case Study: YJC-1
A study highlighted the compound YJC-1's mechanism of action:
- Mechanism : Induces mitotic arrest by disrupting microtubule polymerization.
- Results : Significant tumor growth suppression in vivo in mice models inoculated with A549 cells.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Antimicrobial Action : The compound may inhibit protein synthesis pathways and disrupt nucleic acid synthesis in bacteria.
- Anticancer Mechanism : By inducing cell cycle arrest and modulating key regulatory proteins like p21(Cip1/Waf1), it can effectively hinder cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?
- Methodology : The compound can be synthesized via multi-step reactions involving (S)-piperidine-2-carboxylic acid derivatives and 3-fluoro-benzaldehyde. A patent (EP 4 374 877 A2) describes a three-step process:
Condensation : React (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluoro-benzaldehyde to form a Schiff base intermediate.
Cyclization : Use a dehydrating agent (e.g., POCl₃) to cyclize the intermediate into the pyridazine core.
Functionalization : Introduce the methoxy and carboxylic acid groups via nucleophilic substitution or oxidation .
- Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How is the compound characterized using spectroscopic methods?
- Methodology :
- 1H NMR : Analyze at 400 MHz in DMSO-d₆, focusing on key signals: aromatic protons (δ 7.2–8.1 ppm for 3-fluorophenyl), methoxy singlet (δ ~3.8 ppm), and pyridazine ring protons (δ 6.5–7.0 ppm) .
- LCMS : Confirm molecular weight (expected [M+H]+ ~293.2) and purity (>95% via UV detection at 254 nm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3000 cm⁻¹).
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodology :
- Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 1–10) using the shake-flask method.
- Formulation : For in vitro assays, use co-solvents like PEG-400 or cyclodextrins if aqueous solubility is limited. Refer to nanocapsular formulations (e.g., bile salt-based systems) for enhanced bioavailability in preclinical studies .
Advanced Research Questions
Q. How can synthetic yield be optimized, particularly regarding substituent effects on the pyridazine ring?
- Methodology :
- Electronic Effects : Replace 3-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance cyclization efficiency.
- Steric Hindrance : Use bulky protecting groups (e.g., tert-butyl) for the carboxylic acid during cyclization to reduce side reactions.
- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling to introduce aryl groups post-cyclization .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved for structural confirmation?
- Methodology :
- 2D NMR : Perform COSY and HSQC to assign proton-proton correlations and carbon connectivity.
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in methanol/water mixtures.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2).
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability.
- ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Methodology :
- Scaffold Modification : Synthesize analogs with varying substituents (e.g., Cl, CF₃) at the 4-methoxy or 3-fluorophenyl positions.
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance potency.
- In Vitro Screening : Test inhibition against target enzymes (IC₅₀ assays) and correlate with electronic parameters (Hammett σ values) .
Data Contradiction Analysis
- Purity Discrepancies : Commercial samples may report 95% purity (e.g., BD01083766) but exhibit variability in biological assays. Confirm purity via orthogonal methods (HPLC, elemental analysis) and repurify using preparative HPLC if necessary .
- Stereochemical Ambiguity : Patents note unresolved cis/trans isomerism post-cyclization. Address this by chiral chromatography (Chiralpak AD-H column) or asymmetric synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
